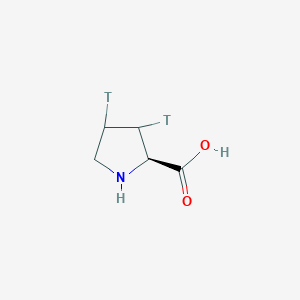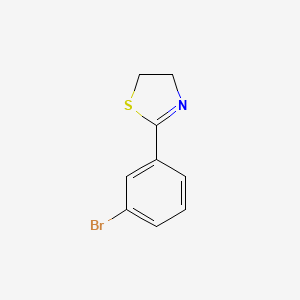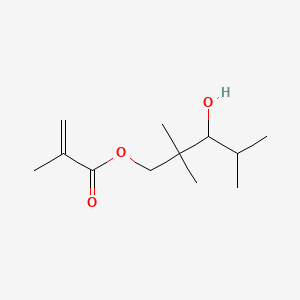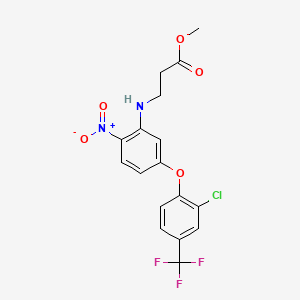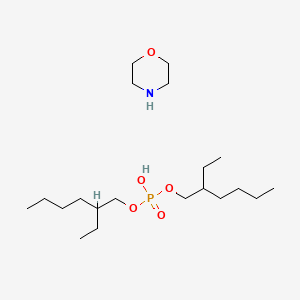
Einecs 278-945-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, typically involves the reaction of stearic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in a solvent medium, often under reflux conditions to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where stearic acid and 2,2’,2’'-nitrilotriethanol are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to optimize yield and purity. Post-reaction, the mixture undergoes purification processes such as filtration, distillation, and drying to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the development of pharmaceutical formulations and as an excipient in drug delivery systems.
Industry: Applied in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Stearic acid, compound with 2,2’,2’'-nitrilotriethanol, involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A fatty acid commonly used in the production of soaps and cosmetics.
2,2’,2’'-nitrilotriethanol: A triol used in the formulation of detergents and emulsifiers.
Uniqueness
Stearic acid, compound with 2,2’,2’‘-nitrilotriethanol, is unique due to its combined properties of both stearic acid and 2,2’,2’'-nitrilotriethanol. This combination enhances its functionality and makes it suitable for a broader range of applications compared to its individual components .
Properties
CAS No. |
78543-31-4 |
|---|---|
Molecular Formula |
C20H44NO5P |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
bis(2-ethylhexyl) hydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.C4H9NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-6-4-2-5-1/h15-16H,5-14H2,1-4H3,(H,17,18);5H,1-4H2 |
InChI Key |
YMTGVLJHVUTIHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



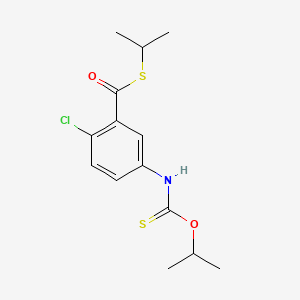
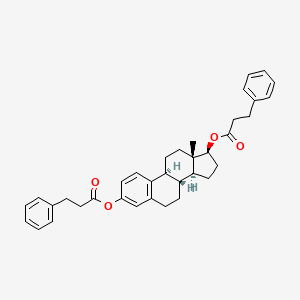
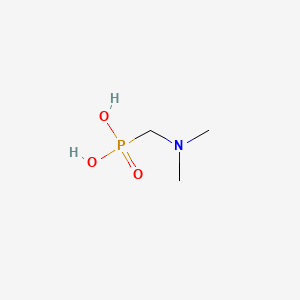
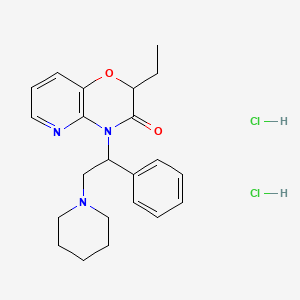
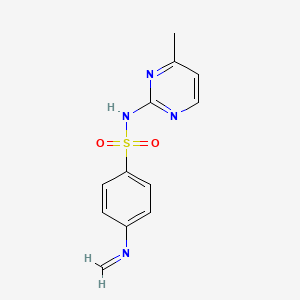

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)
